molecular formula C23H29NO3S B2437363 (4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone CAS No. 1798029-86-3

(4-(Isobutylsulfonyl)piperidin-1-yl)(4'-methyl-[1,1'-biphenyl]-4-yl)methanone

Cat. No.: B2437363
CAS No.: 1798029-86-3
M. Wt: 399.55
InChI Key: ATYCONVJVHLUNK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a biphenyl group, and a methanone group. The piperidine ring is a common feature in many pharmaceutical drugs due to its versatility and the variety of chemical reactions it can undergo . The biphenyl group is a key component in various dyes, drugs, and fungicides .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. The piperidine ring, for instance, can adopt a chair conformation, which could influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The presence of the biphenyl group could also enable electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the piperidine ring could contribute to basicity, while the biphenyl group could contribute to hydrophobicity .

Scientific Research Applications

Synthesis and Structural Characterization

  • Compounds structurally related to the mentioned chemical have been synthesized and characterized to explore their thermal, optical, etching, and structural properties. For instance, the synthesis and characterization of related compounds involve single crystal X-ray diffraction studies revealing piperidine ring adopts a chair conformation and exhibits both inter and intra molecular hydrogen bonds, indicating the potential for diverse chemical interactions and stability under certain conditions (Karthik et al., 2021).

Radiosynthesis and Evaluation for Imaging

  • Another area of application is the synthesis and radiosynthesis for potential use in imaging. For example, related compounds have been evaluated for visualization of specific receptors with SPECT, indicating their utility in biomedical imaging and diagnostics (Blanckaert et al., 2005).

Antimicrobial Activity

  • Derivatives of compounds with similar structures have been synthesized and evaluated for antimicrobial activities, suggesting potential applications in developing new antimicrobial agents. Certain derivatives exhibited significant activity against bacterial and fungal strains, highlighting the importance of such compounds in the search for new antimicrobial solutions (Mallesha & Mohana, 2014).

Anticancer Activity

  • Research has also been conducted on the synthesis of novel derivatives to explore their anticancer effects. The structural variations in the piperidine framework have been shown to possess antiproliferative activity against human leukemia cells, suggesting a potential research avenue for anticancer drug development (Vinaya et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing a piperidine ring act on the central nervous system .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential use as a pharmaceutical drug, given the presence of the piperidine ring .

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c1-17(2)16-28(26,27)22-12-14-24(15-13-22)23(25)21-10-8-20(9-11-21)19-6-4-18(3)5-7-19/h4-11,17,22H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYCONVJVHLUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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